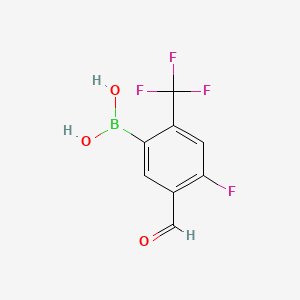

(4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid

Description

Properties

Molecular Formula |

C8H5BF4O3 |

|---|---|

Molecular Weight |

235.93 g/mol |

IUPAC Name |

[4-fluoro-5-formyl-2-(trifluoromethyl)phenyl]boronic acid |

InChI |

InChI=1S/C8H5BF4O3/c10-7-2-5(8(11,12)13)6(9(15)16)1-4(7)3-14/h1-3,15-16H |

InChI Key |

VCCFMQPHFRNDJU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1C(F)(F)F)F)C=O)(O)O |

Origin of Product |

United States |

Biological Activity

(4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid, also known as 5-trifluoromethyl-2-formylphenylboronic acid, is a compound of significant interest due to its potential biological activities, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties and mechanisms of action.

The compound has the following chemical formula and structure:

| Property | Details |

|---|---|

| Chemical Formula | CHBFO |

| CAS Number | 1204580-94-8 |

| Molecular Weight | 235.93 g/mol |

| Appearance | White solid (typical) |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, revealing moderate activity against various microorganisms.

In Vitro Studies

- Antifungal Activity : The compound exhibits moderate antifungal activity against Candida albicans and Aspergillus niger. In comparative studies, it showed higher effectiveness against Aspergillus niger than Candida albicans.

-

Bacterial Activity : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

- Effective against Escherichia coli and Bacillus cereus, with notable inhibition observed at higher concentrations.

- The MIC values indicated that the compound could inhibit bacterial growth more effectively than some traditional antibiotics.

The proposed mechanism of action for this compound is primarily through the inhibition of leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria and fungi. Docking studies suggest that the cyclic isomer of this compound can bind effectively to the active site of LeuRS, similar to the mechanism employed by AN2690, which also targets this enzyme .

Case Studies

A variety of case studies have highlighted the efficacy of this compound:

- A study conducted in vitro used both agar diffusion methods and MIC determination to assess its effectiveness against various strains. Results indicated that at concentrations around 100 µg, it completely inhibited growth in certain strains, supporting its potential as an antibacterial agent .

- Another investigation focused on the structural properties and their correlation with biological activity, emphasizing how fluorinated compounds generally exhibit enhanced lipophilicity and binding capabilities due to their unique electronic properties .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups significantly increase the acidity of the boronic acid moiety. For example, 5-Trifluoromethyl-2-formylphenylboronic acid (closely related to the target compound) has a pKa of ~7.2, compared to ~8.8 for unsubstituted phenylboronic acid . This enhanced acidity facilitates nucleophilic reactions and improves solubility in aqueous environments, critical for biological applications.

Comparison Table 1: Acidity and Substituent Effects

Antimicrobial Activity and Mechanism

The target compound’s cyclic benzoxaborole isomer binds to the LeuRS active site of Candida albicans with a binding affinity comparable to Tavaborole (Ki = 0.8 µM vs. 0.5 µM for Tavaborole) . However, its open-chain form shows weaker inhibition against Escherichia coli LeuRS, highlighting species-specific mechanisms.

Comparison Table 2: Antimicrobial Efficacy (MIC Values)

The target compound’s superior activity against Bacillus cereus (MIC = 8 µg/mL) compared to Tavaborole (16 µg/mL) underscores the role of the formyl group in enhancing membrane penetration .

Isomerization and Enzyme Selectivity

The equilibrium between the open-chain boronic acid and cyclic benzoxaborole governs its bioactivity. For Candida albicans, the cyclic form dominates and fits snugly into LeuRS, while the open form is more active against Aspergillus niger due to differences in enzyme topology .

Q & A

Q. What are the recommended synthetic routes for (4-Fluoro-5-formyl-2-(trifluoromethyl)phenyl)boronic acid, and how is purity validated?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. For example, trifluoromethyl and fluoro groups can be introduced via electrophilic substitution, followed by formylation using Vilsmeier-Haack conditions. Boronic acid installation is achieved via Miyaura borylation using bis(pinacolato)diboron under Pd catalysis . Purity is validated using HPLC (retention time analysis, e.g., 1.31 minutes under SMD-TFA05 conditions) and LC-MS/MS (to confirm molecular ion peaks, such as m/z 243 [M+H-C4H9OCO]+) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the boronic acid group .

- Exposure Mitigation : Use fume hoods for weighing; if inhaled, immediately move to fresh air and seek medical attention. Consult SDS for specific first-aid protocols (e.g., artificial respiration if breathing ceases) .

- Waste Disposal : Neutralize boronic acid residues with aqueous base (e.g., NaOH) before disposal to avoid environmental contamination .

Q. How can researchers confirm the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Reaction Setup : Use Pd(PPh3)4 or PdCl2(dppf) as catalysts, Na2CO3 as base, and DME/H2O (3:1) as solvent at 80°C for 12 hours .

- Characterization : Monitor reaction progress via TLC (Rf shift) and confirm product identity using 19F NMR (for trifluoromethyl group) and 11B NMR (boron environment analysis) .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) achieves detection limits <1 ppm for boronic acid derivatives. Validate using ICH guidelines for linearity (R² >0.99) and repeatability (%RSD <5%) .

Advanced Research Questions

Q. How can contradictory reactivity data in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., protodeboronation or homo-coupling). Mitigation strategies:

- Optimize catalyst loading (0.5–2 mol% Pd) to balance activity vs. side reactions.

- Use additives like tetrabutylammonium bromide (TBAB) to stabilize the boronate intermediate .

- Conduct kinetic studies under varying temperatures (25–100°C) to identify rate-determining steps .

Q. What strategies enable orthogonal reactivity of the formyl group in the presence of boronic acid?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the formyl group as a dioxolane (using ethylene glycol and p-TsOH) during Suzuki coupling. Deprotect later with HCl/THF .

- Selective Reduction : Reduce the formyl group to CH2OH (NaBH4) post-coupling, preserving the boronic acid for further functionalization .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) via fluorescence-based assays. Boronic acids form reversible tetrahedral intermediates with catalytic serine residues .

- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity (KD values) for proteins like lectins, which recognize boronate esters .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cross-coupling.

- Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. THF) on boronate stability .

Q. How do structural modifications (e.g., replacing fluoro with chloro) impact stability and reactivity?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs (e.g., 5-chloro derivative) via halogen exchange (Cl2/FeCl3).

- Stability Testing : Accelerate hydrolysis studies (pH 1–13, 37°C) and monitor degradation via 19F NMR. Chloro derivatives generally exhibit lower hydrolytic stability due to weaker C-Cl vs. C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.